molecular formula C7H6BF3O3 B156996 4-(Trifluoromethoxy)phenylboronic acid CAS No. 139301-27-2

4-(Trifluoromethoxy)phenylboronic acid

Cat. No. B156996
M. Wt: 205.93 g/mol
InChI Key: HUOFUOCSQCYFPW-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)phenylboronic acid is a compound that belongs to the family of phenylboronic acids, which are known for their utility in various chemical reactions and applications. The presence of the trifluoromethoxy group (-OCF3) in the molecule is of particular interest due to its influence on the physicochemical and structural properties of the compound .

Synthesis Analysis

The synthesis of trifluoromethylphenylboronic acids, including the 4-(trifluoromethoxy) isomer, involves methods that ensure the introduction of the trifluoromethoxy group into the phenylboronic acid framework. The synthesis process is not detailed in the provided papers for the specific 4-(trifluoromethoxy)phenylboronic acid, but similar compounds have been synthesized and characterized using NMR spectroscopy, indicating the potential for similar synthetic routes .

Molecular Structure Analysis

The molecular and crystal structures of trifluoromethylphenylboronic acids have been determined using single-crystal X-ray diffraction (XRD) methods. These compounds typically form hydrogen-bonded dimers with syn-anti conformation in the solid state. The trifluoromethyl group does not interact with the boronic moiety as a hydrogen bond acceptor or a lone-electron pair donor . The ortho isomer, which is structurally similar to the 4-(trifluoromethoxy)phenylboronic acid, forms an intramolecular hydrogen bond with the -OCF3 group, although this bond is weaker than that in the analogous -OCH3 derivative .

Chemical Reactions Analysis

Phenylboronic acids are versatile in chemical reactions, particularly in catalysis. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency . While this does not directly pertain to 4-(trifluoromethoxy)phenylboronic acid, it demonstrates the reactivity of closely related compounds.

Physical and Chemical Properties Analysis

The introduction of the -OCF3 group significantly influences the acidity of phenylboronic acids. The position of the substituent affects the acidity, with the ortho isomer being the least acidic. The physicochemical properties, such as acidity, are evaluated using spectrophotometric and potentiometric titrations. The antibacterial activity of these compounds has also been studied, showing potential interactions with bacterial enzymes, which could be relevant for the 4-(trifluoromethoxy)phenylboronic acid as well .

Scientific Research Applications

Antibacterial Activity

4-(Trifluoromethoxy)phenylboronic acid exhibits notable antibacterial properties. Studies on different isomers of this compound, including physicochemical, structural, antimicrobial, and spectroscopic properties, have highlighted their potential in combating bacterial infections. Notably, the ortho isomer displayed unique structural features influencing its antibacterial efficacy against organisms like Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).

Catalytic Applications

The compound has been utilized in catalytic processes. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid effectively catalyzes dehydrative amidation between carboxylic acids and amines, an essential reaction in organic synthesis and peptide construction (Wang, Lu, & Ishihara, 2018).

NMR Spectroscopy in DNA-Protein Interactions

In the field of biochemistry, 4-(Trifluoromethoxy)phenylboronic acid derivatives have been synthesized for studying DNA-protein interactions via 19F NMR spectroscopy. This application is vital for understanding complex biological mechanisms and potential therapeutic interventions (Olszewska, Pohl, & Hocek, 2017).

Supramolecular Chemistry

The compound plays a role in the design and synthesis of supramolecular assemblies, especially in the formation of hydrogen-bonded structures. Such applications are significant in the development of new materials and understanding molecular interactions (Pedireddi & Seethalekshmi, 2004).

Synthesis of Pharmaceutical Intermediates

4-(Trifluoromethoxy)phenylboronic acid is instrumental in the synthesis of various organic and pharmaceutical intermediates. It has been used in cross-coupling reactions to produce compounds like neoflavenes, showcasing its versatility in organic synthesis (Eguchi, Hoshino, & Ayame, 2002).

Drug Delivery Systems and Biosensors

In nanotechnology and biomedicine, derivatives of 4-(Trifluoromethoxy)phenylboronic acid have been explored for their potential in drug delivery systems and biosensors. The unique interaction of phenylboronic acid with polyols like sugars makes it an intriguing candidate for diagnostic and therapeutic applications (Lan & Guo, 2019).

Glucose and pH-responsive Materials

This compound has been integrated into intelligent bio-hydrogel materials that exhibit glucose and pH-responsive behaviors. Such materials have significant potential applications in various fields, including biomedical engineering and drug delivery (Peng et al., 2018).

Safety And Hazards

4-(Trifluoromethoxy)phenylboronic acid is classified as a combustible solid . It may cause serious eye irritation, respiratory irritation, and skin irritation. It is harmful if swallowed . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

The compound’s potential for future research and applications is vast, given its role in the synthesis of biologically active molecules. It could be particularly useful in the development of new drugs and treatments for various diseases .

properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O3/c9-7(10,11)14-6-3-1-5(2-4-6)8(12)13/h1-4,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOFUOCSQCYFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370275
Record name 4-(Trifluoromethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)phenylboronic acid

CAS RN

139301-27-2
Record name 4-(Trifluoromethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethoxy)phenylboronic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [4-[(Trifluoromethyl)oxy]phenyl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-bromo-4-(trifluoromethoxy)benzene (1.69 kg) and triisopropyl borate (1.46 kg) in THF (6.75 L) at −70° C. was treated with 2.25 M butyllithium in hexanes (3.27 L) over 2.3 hours, stirred for 10 minutes, treated with 6M HCl (1.52 L) over 50 minutes, stirred for 18 hours at room temperature, and poured into a mixture of heptane (8.43 L) and 20% (w/w) sodium chloride (8.44 kg). This mixture was stirred for 10 minutes and separated into an aqueous fraction and an organic fraction. The organic fraction was concentrated to provide a white paste. The paste was dried under vacuum (100 mmHg) at ambient temperature with a nitrogen bleed for 2 days then at 40-50° C. for 18 hours to provide 1.306 kg (90.4%) of the desired product as a solid. 1H NMR (CDCl3, 300 MHz) δ7.24-7.19 (m, 2H), 8.14-8.10 (m, 2H) with additional absorptions at 7.19-7.15 (m, 2H) and 8.04-8.00 (m, 2H) corresponding to the cyclic boronic acid trimer.
Quantity
1.69 kg
Type
reactant
Reaction Step One
Quantity
1.46 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6.75 L
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
3.27 L
Type
solvent
Reaction Step One
Name
Quantity
1.52 L
Type
reactant
Reaction Step Two
Quantity
8.44 kg
Type
reactant
Reaction Step Three
Quantity
8.43 L
Type
solvent
Reaction Step Three
Yield
90.4%

Synthesis routes and methods II

Procedure details

A mixture of magnesium (3.25 g) in THF (25 mL) at room temperature was treated with several drops of 1-bromo-4-(trifluoromethoxy)benzene, stirred for several minutes, treated with THF (100 mL), treated with 1-bromo-4-(trifluoromethoxy)benzene (30.8 g), heated to reflux, stirred for 16 hours, treated with triisopropyl borate (34 mL) over 10 minutes, stirred for 1 hour, cooled to 0° C., treated with 6M HCl (50 mL), stirred for 45 minutes, and extracted with isopropyl acetate. The extract was washed with brine, filtered, and concentrated to provide 21.5 g of 4-(trifluoromethoxy)phenylboronic acid.
Quantity
3.25 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
B Hu, J Cai, J Chen, M Cao, P Wang… - Journal of Chemical …, 2014 - journals.sagepub.com
… The Suzuki coupling of methyl 3‑bromo‑2‑methylbenzoate with 4‑trifluoromethoxy phenylboronic acid gave methyl‑4'‑(trifluormethoxy) biphenyl‑3‑carboxylate. These two fragments …
Number of citations: 1 journals.sagepub.com
I Kmentova, HS Sutherland, BD Palmer… - Journal of medicinal …, 2010 - ACS Publications
New heterocyclic analogues of the potent biphenyl class derived from antitubercular drug PA-824 were prepared, aiming to improve aqueous solubility but maintain high metabolic …
Number of citations: 93 pubs.acs.org
AO Ezzat, AM Atta, HA Al-Lohedan… - Journal of Molecular …, 2018 - Elsevier
Application of ionic liquids (ILs) and their polymers (PILs) as green chemicals in the petroleum industry is an original area of the research study. This work aims to synthesize new …
Number of citations: 43 www.sciencedirect.com
E Castagnetti, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
Consecutive treatment of (trifluoromethoxy)benzene with sec‐butyllithium and electrophilic reagents affords previously inaccessible ortho‐substituted derivatives in generally excellent …
AM Thompson, HS Sutherland, BD Palmer… - Journal of medicinal …, 2011 - ACS Publications
New analogues of antitubercular drug PA-824 were synthesized, featuring alternative side chain ether linkers of varying size and flexibility, seeking drug candidates with enhanced …
Number of citations: 74 pubs.acs.org
L Zhang, T Meng, R Fan, J Wu - The Journal of Organic Chemistry, 2007 - ACS Publications
Palladium-catalyzed site-selective cross-coupling reactions of 3-bromo-4-trifloxycoumarin or 3-bromo-4-tosyloxycoumarin provide an efficient and facile route for the synthesis of 3,4-…
Number of citations: 155 pubs.acs.org
BD Palmer, HS Sutherland, A Blaser… - Journal of Medicinal …, 2015 - ACS Publications
Novel extended side chain nitroimidazooxazine analogues featuring diverse linker groups between two aryl rings were studied as a potential strategy to improve solubility and oral …
Number of citations: 40 pubs.acs.org
AV Dubey, AV Kumar - RSC advances, 2016 - pubs.rsc.org
… The reactions of 2-methoxy phenylboronic acid with bromobenzene and 4-trifluoromethoxy phenylboronic acid with 4-methyl bromobenzene have also successfully afforded the …
Number of citations: 52 pubs.rsc.org
SN Raja - … and Radiopharmaceuticals: The Official Journal of …, 2003 - Wiley Online Library
The MMPI [ 14 C]ABT‐770 (1), N‐[(1S)‐1‐[(4,4‐Dimethyl‐2,5‐dioxo‐1‐imi‐dazolidinyl)methyl]]‐2‐[[4′‐(trifluoromethoxy)[1,1′‐biphenyl]‐4‐yl]oxy]ethyl]‐N‐hydroxyformamide was …
S Xu, K Song, T Li, B Tan - Journal of Materials Chemistry A, 2015 - pubs.rsc.org
Three N-heterocyclic carbenes (NHCs) were successfully integrated into the skeleton of hyper-crosslinked polymers (HCPs) via an external cross-linking reaction. The structure and …
Number of citations: 164 pubs.rsc.org

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